N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide
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Overview
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a phenyl group and an isobutyramide moiety. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the quinazolinone intermediate.
Attachment of the Isobutyramide Moiety: The final step involves the acylation of the quinazolinone-phenyl intermediate with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, nucleophiles or electrophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Higher oxidation state quinazolinone derivatives.
Reduction: Reduced quinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
Scientific Research Applications
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit kinases or other signaling proteins, thereby modulating cellular pathways related to cancer or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazoline: Shares the quinazolinone core but lacks the phenyl and isobutyramide groups.
N-(3-phenylquinazolin-4(3H)-yl)acetamide: Similar structure but with an acetamide group instead of isobutyramide.
3-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid: Contains a benzoic acid moiety instead of the isobutyramide group.
Uniqueness
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)isobutyramide is unique due to its specific combination of the quinazolinone core, phenyl group, and isobutyramide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12(2)18(23)21-14-7-6-8-15(11-14)22-13(3)20-17-10-5-4-9-16(17)19(22)24/h4-12H,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIUUMFCQNZSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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